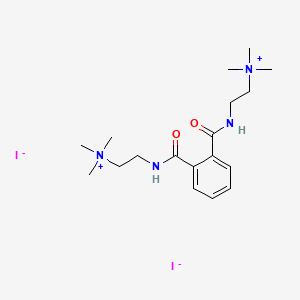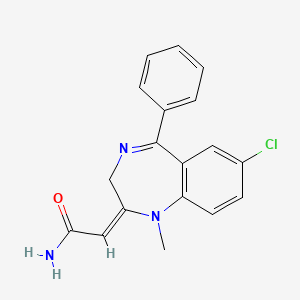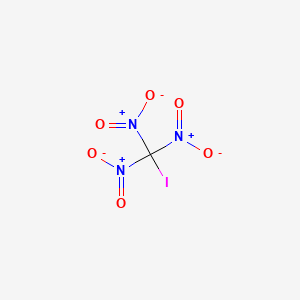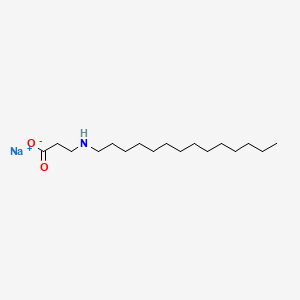
4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride: is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core substituted with diethyl, methoxy, and morpholinylmethyl groups. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride typically involves multiple steps:
Formation of the Benzopyran Core: The initial step involves the formation of the benzopyran core through a cyclization reaction of appropriate precursors.
Substitution Reactions: Subsequent steps involve the introduction of diethyl, methoxy, and morpholinylmethyl groups through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and diethyl groups.
Reduction: Reduction reactions can target the carbonyl group in the benzopyran core.
Substitution: The compound can participate in various substitution reactions, especially at the morpholinylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it can serve as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
- 4H-1-Benzopyran-4-one, 7-methoxy-2,3-dimethyl-8-(4-morpholinylmethyl)-, hydrochloride
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-
Comparison: Compared to similar compounds, 4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride is unique due to its specific substitution pattern. The presence of diethyl groups and the morpholinylmethyl moiety can influence its chemical reactivity, biological activity, and solubility properties, making it distinct from other benzopyran derivatives.
属性
CAS 编号 |
67195-65-7 |
|---|---|
分子式 |
C19H26ClNO4 |
分子量 |
367.9 g/mol |
IUPAC 名称 |
2,3-diethyl-7-methoxy-8-(morpholin-4-ium-4-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C19H25NO4.ClH/c1-4-13-16(5-2)24-19-14(18(13)21)6-7-17(22-3)15(19)12-20-8-10-23-11-9-20;/h6-7H,4-5,8-12H2,1-3H3;1H |
InChI 键 |
GUOMKABWBMJITM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH+]3CCOCC3)OC)CC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)


![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)



![(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate](/img/structure/B13762997.png)

![7-Phenylbicyclo[4.1.0]heptane](/img/structure/B13763003.png)


![2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13763017.png)
